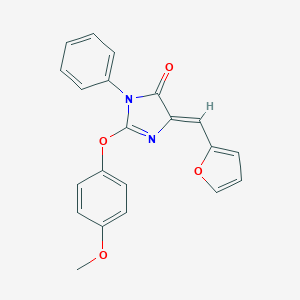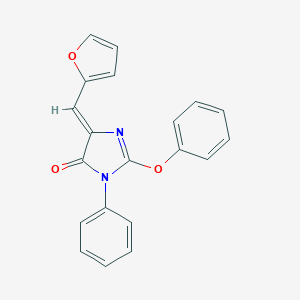![molecular formula C15H20O B295967 Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound has been synthesized using different methods and has been found to have potential applications in scientific research.2.2]pentadeca-1(13),11,14-trien-5-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has anticancer activity in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one in lab experiments is its unique structure, which can lead to the formation of novel compounds. However, one limitation is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for the research on Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one. One direction is the synthesis of analogs with improved biological activity. Another direction is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, the development of new synthetic methods for the preparation of this compound may lead to its wider use in scientific research.
Méthodes De Synthèse
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one can be synthesized using different methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of this compound, the diene is 1,3-cyclohexadiene, and the dienophile is 1,2,4,5-tetracyanobenzene. The reaction takes place under high temperature and pressure, and the product is obtained after purification.
The Birch reduction involves the reduction of an aromatic compound using sodium metal and liquid ammonia. In the case of this compound, the starting material is 1,2,4,5-tetracyanobenzene, which is reduced to 1,2,4,5-tetrahydrobenzene. The tetrahydrobenzene is then reacted with cyclohexanone in the presence of a Lewis acid, such as boron trifluoride, to form this compound.
Applications De Recherche Scientifique
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one has potential applications in scientific research, particularly in the field of organic synthesis. The unique structure of this compound makes it a useful building block for the synthesis of other compounds. It can also be used as a starting material for the synthesis of natural products and pharmaceuticals.
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-7-one |
InChI |
InChI=1S/C15H20O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12H,1-8H2 |
Clé InChI |
UFRGGPHVRCUXRE-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)CCCC2=CC=C(CC1)C=C2 |
SMILES canonique |
C1CCC(=O)CCCC2=CC=C(CC1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)



